Ethyl 3,3-dimethylmorpholine-4-carboxylate
Overview
Description
Ethyl 3,3-dimethylmorpholine-4-carboxylate: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylmorpholine-4-carboxylate can be synthesized through the esterification of 3,3-dimethylmorpholine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3,3-dimethylmorpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Ethyl 3,3-dimethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceutical formulations .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a solvent and reagent in chemical processes .
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,3-Dimethylmorpholine-4-carboxylic acid: This compound is a precursor to ethyl 3,3-dimethylmorpholine-4-carboxylate and shares similar chemical properties.
Ethyl morpholine-4-carboxylate: A similar ester derivative with a different substitution pattern on the morpholine ring.
3,3-Dimethylmorpholine: The parent morpholine compound without the carboxylate ester group.
Uniqueness: this compound is unique due to its specific ester functional group and the presence of two methyl groups on the morpholine ring. These structural features confer distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
ethyl 3,3-dimethylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-13-8(11)10-5-6-12-7-9(10,2)3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISBRJODAJVXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCOCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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